molecular formula C12H11N3O4S B11178682 2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid

2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid

Cat. No.: B11178682
M. Wt: 293.30 g/mol
InChI Key: SDQMJKQUWPJOCW-UHFFFAOYSA-N
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Description

2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a benzoylhydrazino group, a thiazine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzoylhydrazine: Benzoylhydrazine is prepared by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.

    Cyclization: The benzoylhydrazine is then subjected to cyclization with a suitable thioamide precursor to form the thiazine ring.

    Oxidation: The resulting intermediate is oxidized to introduce the oxo group at the 4-position of the thiazine ring.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 6-position through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The benzoylhydrazino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted thiazine derivatives, which may possess different biological or chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The thiazine ring and benzoylhydrazino group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amine: Contains an amine group at the 6-position instead of a carboxylic acid.

Uniqueness

The presence of the carboxylic acid group in 2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid distinguishes it from its analogs, potentially enhancing its solubility and reactivity. This unique feature may contribute to its specific biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

(2Z)-2-(benzoylhydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C12H11N3O4S/c16-9-6-8(11(18)19)20-12(13-9)15-14-10(17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,17)(H,18,19)(H,13,15,16)

InChI Key

SDQMJKQUWPJOCW-UHFFFAOYSA-N

Isomeric SMILES

C1C(S/C(=N\NC(=O)C2=CC=CC=C2)/NC1=O)C(=O)O

Canonical SMILES

C1C(SC(=NNC(=O)C2=CC=CC=C2)NC1=O)C(=O)O

Origin of Product

United States

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